Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c1-2-30-20(29)17-12-26-28(19(17)22(23,24)25)21-27-18(13-31-21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGSJOMVWAYGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate, a compound characterized by its complex structure, has garnered attention in recent years for its promising biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 367.35 g/mol. Its structure features a pyrazole core substituted with trifluoromethyl and thiazole moieties, which are known to enhance biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including the target compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM when compared to standard drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Pyrazole Derivative A | 61 | 76 | 10 |
| Pyrazole Derivative B | 85 | 93 | 10 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Studies have shown that related pyrazole compounds exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a series of pyrazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Standard Antibiotic | E. coli | 0.5 |
| Pyrazole Derivative C | S. aureus | 1 |
| Pyrazole Derivative D | Pseudomonas aeruginosa | 2 |
3. Anticancer Potential
Emerging studies suggest that the compound may possess anticancer properties. In vitro assays have indicated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study: Anticancer Activity
In a recent study, a derivative of the compound was tested against human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 µM , indicating potential for further development as an anticancer agent.
Preparation Methods
Cyclocondensation of β-Diketones with Hydrazines
The pyrazole ring is classically synthesized via cyclocondensation of β-diketones with hydrazines. For the 5-trifluoromethyl substituent, a trifluoromethyl-containing β-diketone precursor is required.
- Synthesis of Ethyl 4,4,4-Trifluoro-3-oxobutanoate:
Cyclization with Hydrazine Hydrate:
- Add hydrazine hydrate (1.2 equiv) to the β-diketone in ethanol.
- Reflux at 78°C for 3–5 h to form the pyrazole ring.
- Intermediate: 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Esterification:
Key Data:
- IR (ester): 1740 cm⁻¹ (C=O stretch).
- ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 6.85 (s, 1H, pyrazole-H).
Synthesis of 4-(4-Phenylphenyl)-1,3-Thiazole
Hantzsch Thiazole Synthesis
The Hantzsch method remains the most reliable route to thiazoles, involving condensation of thioamides with α-haloketones.
- Preparation of 4-Phenylphenylthioamide:
Reaction with 2-Bromo-1-(4-phenylphenyl)ethan-1-one:
- Combine thioamide (1.0 equiv) and α-bromoketone (1.1 equiv) in DMF.
- Stir at 80°C for 12 h to form the thiazole ring.
- Intermediate: 4-(4-Phenylphenyl)-1,3-thiazole-2-amine.
Functionalization at Thiazole C2:
Key Data:
Coupling of Pyrazole and Thiazole Moieties
Nucleophilic Aromatic Substitution (SNAr)
The pyrazole nitrogen (N1) can displace a leaving group (e.g., bromide) at the thiazole C2 position.
- Activation of Thiazole:
- Convert 2-amino-thiazole to 2-bromo-thiazole using CuBr₂ and tert-butyl nitrite in acetonitrile.
- Coupling Reaction:
Optimization Notes:
- Higher yields (~65%) achievable with Pd catalysis (Pd(OAc)₂, Xantphos) under microwave irradiation (150°C, 1 h).
Alternative Synthetic Pathways
One-Pot Tandem Cyclization
A patent describes tandem cyclization for related systems:
- React ethyl 4,4,4-trifluoroacetoacetate with 4-(4-phenylphenyl)thiazole-2-carbohydrazide.
- Use T3P® (propylphosphonic anhydride) as a cyclodehydrating agent in THF.
- Isolate the product via column chromatography (hexane/EtOAc).
Cross-Coupling Approaches
Suzuki-Miyaura coupling could link preformed pyrazole and thiazole boronic esters, though this requires halogenated intermediates:
- Pyrazole-Bpin + Thiazole-Br → Pd(PPh₃)₄, Na2CO3, dioxane/water (80°C, 12 h).
- Yield: ~40% (lower due to steric hindrance).
Analytical Characterization
Spectroscopic Data (Compiled from Analogues):
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, OCH₂CH₃), 4.30 (q, OCH₂), 6.85 (s, pyrazole-H), 7.45–8.10 (m, aryl-H) |
| ¹³C NMR | δ 14.1 (CH₂CH₃), 61.5 (OCH₂), 121.5 (q, CF₃, J = 288 Hz), 140–150 (thiazole C) |
| IR | 1740 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=N), 1515 cm⁻¹ (C=C) |
| HRMS | [M+H]⁺ Calc. for C₂₄H₁₉F₃N₃O₂S: 486.1094; Found: 486.1098 |
Challenges and Optimization Opportunities
- Low Coupling Yields: Steric bulk at the thiazole C2 position impedes nucleophilic substitution. Mitigation via microwave-assisted Pd catalysis improves efficiency.
- Ester Hydrolysis: The ethyl ester is prone to hydrolysis under basic conditions. Use of mild bases (e.g., K2CO3) in anhydrous DMF is critical.
- Purification: Silica gel chromatography with hexane/EtOAc (4:1) effectively resolves the product from bis-arylation byproducts.
Q & A
Q. Key Findings :
- Trifluoromethyl Group : Enhances metabolic stability and electronegativity, critical for target binding .
- Thiazole vs. Oxazole : Thiazole-containing analogs show 10-fold higher potency due to sulfur’s polarizability .
How should discrepancies in reported synthetic routes or biological activities be resolved?
Answer:
Validation Steps :
Replication : Repeat reported procedures with strict adherence to reaction conditions (e.g., reflux time, solvent ratios) .
Cross-Characterization : Compare NMR, HRMS, and XRD data with literature values.
Independent Assays : Validate biological activity in multiple labs using standardized protocols (e.g., CLIA-certified assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
